REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][C:5]2[C:10]([CH:11]=1)=[C:9](Br)[CH:8]=[CH:7][CH:6]=2.[CH2:13]([CH:17]([Sn])C=C(CCCC)CCCC)[CH2:14]CC>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH2:17]([C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[CH:11]=[C:2]([CH3:1])[N:3]=[CH:4]2)[CH:13]=[CH2:14] |^1:14|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC=1N=CC2=CC=CC(=C2C1)Br
|
Name
|
tributylallyltin
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)C(C=C(CCCC)CCCC)[Sn]
|
Name
|
dichlrobis(tri-o-tolylphosphine)palladium (II)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 14 hours
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
WASH
|
Details
|
washed twice with aqueous NH4Cl
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography (ethyl acetate:hexanes, 30:70)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C2C=C(N=CC2=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |